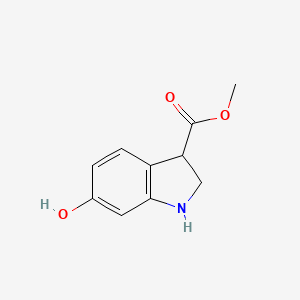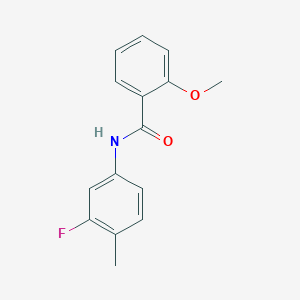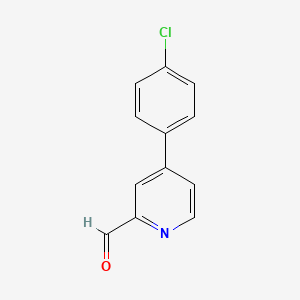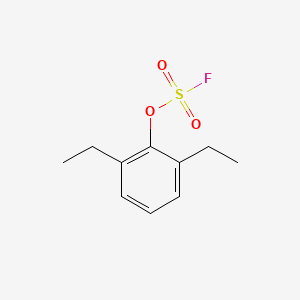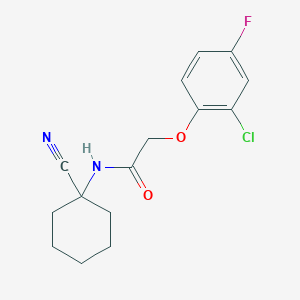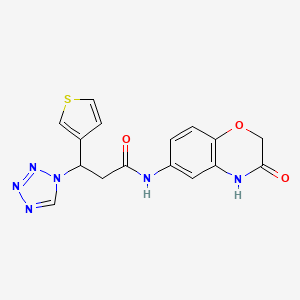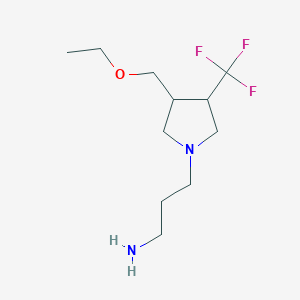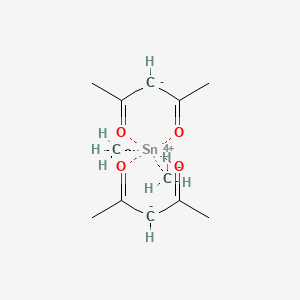![molecular formula C13H8ClN5O4 B13352417 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C13H8ClN5O4 and a molecular weight of 333.69 g/mol This compound is characterized by a pyrazolo[1,5-a]pyrimidine ring system fused with a carbamate group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves a nucleophilic substitution reaction. The starting materials include 5-chloropyrazolo[1,5-a]pyrimidine and 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as reduced inflammation or inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)urea
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiocarbamate
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carboxylate
Uniqueness
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity, while the pyrazolo[1,5-a]pyrimidine ring system provides a stable and versatile scaffold for further modifications .
Eigenschaften
Molekularformel |
C13H8ClN5O4 |
|---|---|
Molekulargewicht |
333.68 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C13H8ClN5O4/c14-11-5-6-18-12(17-11)10(7-15-18)16-13(20)23-9-3-1-8(2-4-9)19(21)22/h1-7H,(H,16,20) |
InChI-Schlüssel |
IIEPKVVRBLTLFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C3N=C(C=CN3N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


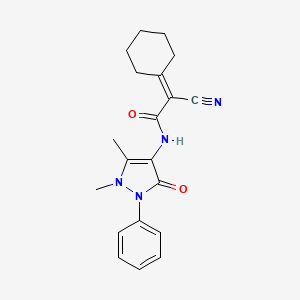
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
